4-Bromo-2-(oxetan-3-yl)aniline is a synthetic organic compound characterized by the presence of a bromine atom and an oxetane ring attached to an aniline structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The molecular formula of 4-Bromo-2-(oxetan-3-yl)aniline is , with a molecular weight of approximately 244.08 g/mol.
4-Bromo-2-(oxetan-3-yl)aniline can be synthesized through various chemical methods, primarily involving reactions of substituted anilines with oxetane derivatives. It falls under the classification of aromatic amines and oxetanes, which are cyclic ethers known for their unique reactivity due to the strain in the four-membered ring.
The synthesis of 4-Bromo-2-(oxetan-3-yl)aniline typically involves:
The molecular structure of 4-Bromo-2-(oxetan-3-yl)aniline includes:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 244.08 g/mol |
IUPAC Name | 4-bromo-2-(oxetan-3-yloxy)aniline |
InChI | InChI=1S/C9H10BrNO2/c10-6-1-2... |
InChI Key | RRJAHFXKXIDZLC-UHFFFAOYSA-N |
Canonical SMILES | C1C(CO1)OC2=C(C=CC(=C2)Br)N |
4-Bromo-2-(oxetan-3-yloxy)aniline is involved in several types of chemical reactions:
The mechanism of action for 4-Bromo-2-(oxetan-3-yloxy)aniline involves its interaction with biological targets:
4-Bromo-2-(oxetan-3-yloxy)aniline exhibits several notable physical properties:
The chemical properties include:
4-Bromo-2-(oxetan-3-yloxy)aniline has diverse applications in scientific research:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: